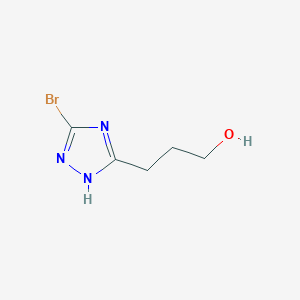

3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The compound you mentioned has a bromo group attached to the triazole ring, which may influence its reactivity and other properties.

Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . The presence of the bromo group at the 3-position of the triazole ring could potentially influence the compound’s reactivity and interactions with other molecules.

Chemical Reactions Analysis

Triazole compounds are known to participate in various chemical reactions. They can act as ligands for transition metals, forming coordination complexes . They can also accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For instance, the presence of the bromo group could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Antifungal Properties

1,2,3-Triazoles, such as 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol, have been explored for their potential as antifungal agents. In a study synthesizing various 1,2,3-triazole derivatives, their in vitro antifungal activity was evaluated against different Candida species. The research highlighted the promise of these compounds as potential drug candidates for treating fungal infections (Lima-Neto et al., 2012).

Fluorescent Biomarkers

Triazoles synthesized from cardanol and glycerol, including variants similar to this compound, exhibit photophysical properties suitable for use as fluorescent biomarkers. These compounds, due to their low acute toxicity, hold potential in biodiesel quality control and environmental health monitoring (Pelizaro et al., 2019).

Synthesis of Ionic Liquids

In a study on racemic 1-(β-hydroxypropyl)azoles, including triazole derivatives, these compounds were used in the creation of novel optically active ionic liquids. These ionic liquids were tested against a range of microorganisms, indicating potential applications in diverse scientific areas (Borowiecki et al., 2013).

Chemical Synthesis and Characterization

Research on the synthesis of new compounds from 1,2,4-triazole derivatives, akin to this compound, reveals their diverse applications. These compounds are synthesized and characterized by various physical-chemical methods, indicating their broad potential in chemical research (Tatyana et al., 2019).

Antibacterial Activity

Several studies have reported the synthesis of triazole derivatives and their evaluation for antibacterial activity. This includes studies on various 1,2,4-triazole compounds, which demonstrate significant antibacterial properties against a range of pathogens, suggesting potential applications in the development of new antibacterial agents (Hui et al., 2010).

Mechanism of Action

Target of Action

It is known that 1,2,4-triazoles, the family to which this compound belongs, are often used as ligands for transition metals to create coordination complexes .

Mode of Action

It is known that 1,2,4-triazoles can accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .

Biochemical Pathways

Given its potential role as a catalyst in the synthesis of esters, it may influence pathways involving esterification reactions .

Result of Action

Given its potential role as a catalyst in ester synthesis, it may facilitate the formation of ester bonds in biochemical reactions .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .

Safety and Hazards

The safety and hazards associated with a compound like “3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol” would depend on its specific properties. Some triazole compounds are associated with certain hazard statements such as H315, H319, and H335, indicating that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3O/c6-5-7-4(8-9-5)2-1-3-10/h10H,1-3H2,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVXLDNAGGAXGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NC(=NN1)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2579024.png)

![N-1,3-benzodioxol-5-yl-2-[3-[(3,4-dimethylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2579028.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579029.png)

![7-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2579031.png)

![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2579034.png)

![3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2579036.png)

![2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate](/img/structure/B2579038.png)

![N-[2-[[Cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2579043.png)